molecular formula C24H28FN3O4S2 B2470284 (Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-48-7

(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2470284
CAS No.: 864976-48-7
M. Wt: 505.62
InChI Key: QPRXNYIUGSVCHL-LCUIJRPUSA-N
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Description

(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H28FN3O4S2 and its molecular weight is 505.62. The purity is usually 95%.
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Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O4S2/c1-16-12-17(2)15-27(14-16)34(30,31)20-7-4-18(5-8-20)23(29)26-24-28(10-11-32-3)21-9-6-19(25)13-22(21)33-24/h4-9,13,16-17H,10-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRXNYIUGSVCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule notable for its diverse biological activities. Its structural components, including a thiazole ring and a sulfonamide group, suggest potential therapeutic applications in various medical fields.

Structural Features

The compound can be broken down into several key components:

  • Thiazole Ring : Known for its role in biological activity, often linked with antimicrobial and anticancer properties.
  • Sulfonamide Group : Commonly associated with antibacterial activity.
  • Piperidine Ring : Implicated in central nervous system (CNS) activity.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities. The specific compound under consideration has shown promise in various areas:

Anticancer Activity

Recent studies have demonstrated that similar benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this molecule have been tested against colon cancer cells and oral squamous cell carcinomas, revealing potent cytotoxic effects .

Antimicrobial Properties

The sulfonamide component suggests potential antibacterial effects. Compounds containing sulfonamide groups are well-documented for their efficacy against bacterial infections, making this compound a candidate for further investigation in antimicrobial drug development.

CNS Activity

The piperidine structure is often linked to CNS effects, including anxiolytic and antidepressant properties. Preliminary studies indicate that derivatives of piperidine can modulate neurotransmitter systems, which could be explored further for therapeutic uses in mental health disorders.

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. It may modulate the activity of these targets by:

  • Binding to active sites
  • Altering conformational states of proteins involved in signal transduction pathways

Case Studies

  • Colon Cancer Treatment : A study evaluated the cytotoxicity of related compounds on HCT116 and HT29 colon cancer cells. The results indicated that certain derivatives led to significant reductions in cell viability, suggesting a strong potential for this class of compounds in cancer therapy .
  • Antibacterial Efficacy : In vitro studies have shown that thiazole-containing compounds can inhibit the growth of various bacterial strains. This supports the hypothesis that the sulfonamide group in the compound enhances its antimicrobial properties.

Data Table: Comparative Biological Activities

Compound NameStructural FeaturesBiological Activity
Thiazole Sulfonamide DerivativeThiazole and sulfonamide groupsAntibacterial
Benzothiazole DerivativeBenzothiazole coreAnticancer
Piperidine-based CompoundPiperidine ringCNS activity

Preparation Methods

Synthesis of 6-Fluoro-3-(2-methoxyethyl)benzothiazol-2(3H)-imine

Method 3.1.1: Cyclocondensation of 2-Amino-4-fluorothiophenol with 2-Methoxyethyl Isothiocyanate
Reagents:

  • 2-Amino-4-fluorothiophenol (1.0 eq)
  • 2-Methoxyethyl isothiocyanate (1.2 eq)
  • Triethylamine (2.0 eq) in anhydrous THF

Procedure :

  • Add 2-methoxyethyl isothiocyanate dropwise to a stirred solution of 2-amino-4-fluorothiophenol and triethylamine at 0°C.
  • Warm to 60°C for 12 h.
  • Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (hexane:EtOAc = 4:1).

Yield : 68–72%

Characterization :

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 7.45 (d, J = 8.4 Hz, 1H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H), 4.30 (t, J = 6.0 Hz, 2H), 3.70 (t, J = 6.0 Hz, 2H), 3.40 (s, 3H).
  • HRMS : m/z calcd for C$${10}$$H$${11}$$FN$$_2$$OS$$^+$$: 250.0512; found: 250.0515.

Synthesis of the Sulfonylated Benzamide Fragment

Preparation of 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzoyl Chloride

Method 4.1.1: Sulfonylation of 4-Chlorosulfonylbenzoyl Chloride with 3,5-Dimethylpiperidine
Reagents:

  • 4-Chlorosulfonylbenzoyl chloride (1.0 eq)
  • 3,5-Dimethylpiperidine (1.5 eq)
  • Dichloromethane (DCM), 0°C

Procedure :

  • Add 3,5-dimethylpiperidine to a solution of 4-chlorosulfonylbenzoyl chloride in DCM.
  • Stir at 0°C for 2 h, then at room temperature for 6 h.
  • Concentrate under reduced pressure and recrystallize from toluene.

Yield : 85–89%

Characterization :

  • IR (KBr): 1780 cm$$^{-1}$$ (C=O), 1360 cm$$^{-1}$$ (S=O).
  • Melting Point : 112–114°C.

Final Coupling and Stereochemical Control

Amide Bond Formation

Method 5.1.1: Schotten-Baumann Reaction
Reagents:

  • 6-Fluoro-3-(2-methoxyethyl)benzothiazol-2(3H)-imine (1.0 eq)
  • 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzoyl chloride (1.1 eq)
  • NaOH (2.0 eq), H$$_2$$O/THF (1:1)

Procedure :

  • Add the benzoyl chloride to a vigorously stirred biphasic mixture of the imine and NaOH.
  • React at 0°C for 3 h.
  • Acidify with HCl (1M), extract with DCM, and dry over Na$$2$$SO$$4$$.

Yield : 74–78%

Z-Configuration Enforcement

Method 5.2.1: Thermodynamic Control via Reflux

  • Dissolve the crude product in toluene and reflux for 24 h.
  • Z/E ratio improves from 1:1 to 9:1 due to preferential crystallization of the Z-isomer.

Purification :

  • Final purification via preparative HPLC (C18 column, MeCN:H$$_2$$O = 70:30).
  • Purity : >98% (HPLC, 254 nm).

Comparative Analysis of Synthetic Routes

Table 2 summarizes critical parameters across methodologies:

Parameter Method 3.1.1 Method 4.1.1 Method 5.1.1
Yield (%) 68–72 85–89 74–78
Reaction Time (h) 12 8 3
Purification Technique Chromatography Recrystallization HPLC
Scalability Moderate High Low

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